molecular formula C10H9ClO B1505597 3-(2-Chlorophenyl)-2-methylprop-2-enal

3-(2-Chlorophenyl)-2-methylprop-2-enal

Cat. No.: B1505597
M. Wt: 180.63 g/mol
InChI Key: KSPNEUOTDWMBGP-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-methylprop-2-enal is an α,β-unsaturated aldehyde featuring a 2-chlorophenyl substituent at the β-position and a methyl group at the α-carbon. This structure combines the reactivity of an aldehyde group with the steric and electronic effects of the ortho-chlorinated aromatic ring.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-methylprop-2-enal

InChI

InChI=1S/C10H9ClO/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-7H,1H3

InChI Key

KSPNEUOTDWMBGP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

3-(2-Chlorophenyl)-2-methylprop-2-enal vs. (2Z)-3-Chloro-3-phenylacrylaldehyde (CAS 33603-87-1)

  • Structural Differences : The target compound replaces the phenyl group in (2Z)-3-Chloro-3-phenylacrylaldehyde with a 2-chlorophenyl moiety. The ortho-chlorine introduces steric hindrance and electron-withdrawing effects, which may reduce conjugation efficiency compared to the unsubstituted phenyl analog .
  • Reactivity: Both compounds are α,β-unsaturated aldehydes, prone to nucleophilic additions (e.g., Michael additions).

This compound vs. 3-Chloro-2-methylpropene (Methallyl Chloride, CAS 563-47-3)

  • Functional Group : The target compound features an aldehyde (-CHO), whereas methallyl chloride is an allylic chloride (-Cl).
  • Applications : Methallyl chloride is widely used in polymer synthesis (e.g., methallyl resins) and as an alkylating agent. In contrast, the aldehyde group in the target compound suggests utility in condensation reactions (e.g., forming Schiff bases) or as a precursor in pharmaceutical intermediates .

Substituent Effects

Ortho-Chlorophenyl vs. Para-Substituted Analogs

  • This contrasts with para-substituted analogs, where substituents have minimal steric impact.
  • Electronic Effects: The electron-withdrawing chlorine at the ortho position decreases electron density at the aromatic ring, which may alter UV-Vis absorption profiles compared to non-chlorinated analogs like 3-Phenylpropenal .

Comparative Data Table

Compound Name Functional Group Key Substituents CAS Number Key Properties/Applications References
This compound Aldehyde 2-chlorophenyl, methyl Not reported Hypothesized: High electrophilicity -
(2Z)-3-Chloro-3-phenylacrylaldehyde Aldehyde Phenyl, chloro 33603-87-1 Used in organic synthesis
3-Chloro-2-methylpropene (Methallyl chloride) Allylic chloride Methyl, chloro 563-47-3 Polymer production, alkylation agent
Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate Ester 2-chlorophenyl, hydroxyl 133373-32-7 Pharmaceutical intermediate

Research Findings

  • Synthetic Utility: Compounds with 2-chlorophenyl groups, such as Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (CAS 1379648-61-9), demonstrate enhanced stability in ester forms, suggesting that the target aldehyde may require stabilization (e.g., via derivatization) for practical use .
  • Toxicity Considerations: Chlorinated aromatics like 2-Chlorophenol (CAS 95-57-8) are associated with environmental persistence, implying that the target compound’s ecological impact warrants evaluation .

Preparation Methods

Olefination-Based Synthesis

The most common and effective approach to synthesize 3-(2-Chlorophenyl)-2-methylprop-2-enal involves olefination reactions, where an aldehyde precursor is converted into the α,β-unsaturated aldehyde. This is typically achieved via Wittig or Horner–Wadsworth–Emmons (HWE) type reactions.

Key steps:

  • Starting materials: A suitable aldehyde or ketone bearing the 2-chlorophenyl group or its precursor.
  • Reagents: Phosphonate esters or phosphonium ylides are used to introduce the alkene moiety adjacent to the aldehyde.
  • Conditions: The reaction is generally carried out under anhydrous conditions, often in solvents like dry acetonitrile or tetrahydrofuran (THF), with bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine to promote the olefination.

Example procedure:

  • Dissolve anhydrous lithium chloride and the phosphonate reagent in dry acetonitrile.
  • Add DBU dropwise and stir at room temperature.
  • Cool the mixture to 0°C and add the aldehyde solution.
  • Monitor the reaction by TLC until completion.
  • Quench with saturated ammonium chloride solution, extract with ether, dry, and purify by chromatography.

This method yields the desired α,β-unsaturated aldehyde with good stereoselectivity and yield.

Synthesis via Reduction and Oxidation Sequences

In some protocols, the synthesis involves multi-step transformations starting from esters or other precursors:

  • Reduction: Esters are selectively reduced to aldehydes using Diisobutylaluminum hydride (DIBAL-H) at low temperatures (-60°C to -78°C) to avoid over-reduction.
  • Oxidation: Alcohol intermediates can be oxidized to aldehydes using Dess–Martin periodinane (DMP) or Parikh–Doering oxidation methods.

This approach allows for precise control over the aldehyde functionality and is useful when the starting material is an ester or alcohol derivative of the target compound.

Preparation of 2-Chlorophenyl Precursors

Since the 2-chlorophenyl group is a key substituent, its preparation or procurement is critical:

  • Synthesis of 3-chloro-2-methylphenol , a related intermediate, can be achieved by reacting 2-chlorotoluene with sodium methoxide in hexamethylenephosphoric triamide (HMPA) followed by treatment with sodium isopropyl thiolate. However, this method has industrial limitations due to carcinogenic solvents and odor issues.
  • Alternative methods involve sulfonation and demethylation steps to obtain isomerically pure chlorophenyl derivatives.

These intermediates are then functionalized further to introduce the α,β-unsaturated aldehyde moiety.

Purification and Characterization

  • Purification is typically achieved by flash chromatography using pentane/ethyl acetate mixtures.
  • The stereochemistry of the resulting alkene (E or Z isomers) is controlled and separated during purification.
  • Characterization includes NMR spectroscopy, mass spectrometry, and melting/boiling point determination. For related compounds, boiling points around 265.9°C and densities near 1.2 g/cm³ have been reported.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Olefination (Wittig/HWE) 2-chlorophenyl aldehyde or ester Phosphonate esters, DBU, acetonitrile High stereoselectivity, good yield Requires dry, inert conditions
Reduction-Oxidation Esters or alcohol derivatives DIBAL-H (reduction), DMP (oxidation) Precise aldehyde formation Multi-step, sensitive reagents
Chlorophenyl precursor synthesis 2-chlorotoluene Sodium methoxide, HMPA, thiolates Access to key intermediates Toxic solvents, odor issues
Photochemical methods Aldehyde derivatives UV light, catalysts Novel functionalization routes Less established for target compound

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